REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1([O:19][CH3:20])[CH2:6][C:5](C(OC(C)C)=O)(C(OC(C)C)=O)[CH2:4]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:27]([O:29]CC)C>>[OH:29][CH2:27][CH:6]1[CH2:5][CH2:4][C:3]1([O:2][CH3:1])[O:19][CH3:20] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
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COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC
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Name
|
|
Quantity
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1.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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CCOCC
|
Type
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CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred at 0° C. for 0.5 h
|
Duration
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0.5 h
|
Type
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CUSTOM
|
Details
|
The reaction was then quenched by the addition of 1.6 mL of water
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
the combine ether filtrates were concentrated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The residue (3.0 g) was dissolved in 2 mL of methylene chloride
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Type
|
CUSTOM
|
Details
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purified on a 1.5×45 cm silica gel column
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Type
|
WASH
|
Details
|
eluted @2-3 psi with 200 mL of acetone:hexane (1:2 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1C(CC1)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |